2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds with tert-butyl groups and carboxylic acid functionalities has been reported. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, with a key cyclopropanation step controlled by the functional group at C-α . These studies demonstrate the feasibility of synthesizing complex bicyclic structures with tert-butyl carboxylate groups, which could be relevant to the synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of tert-butyl-containing compounds has been elucidated using various techniques. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Another study on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate used DFT to optimize the structure and X-ray single crystal diffraction to confirm the molecular structure . These analyses provide a foundation for understanding the molecular structure of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid by analogy.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. However, the synthesis of related compounds involves various chemical reactions, such as intramolecular lactonization , cyclopropanation , and complexation with metal ions . These reactions highlight the reactivity of tert-butyl carboxylate-containing compounds and their potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing compounds can be inferred from their molecular structures and synthesis methods. For example, the conformational flexibility and binding affinity towards metal ions of p-tert-Butylcalix arene hexacarboxylic acid suggest that similar tert-butyl carboxylic acids may also exhibit unique binding properties . The use of DFT studies to reveal physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, provides a computational approach to predict the behavior of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid .
Scientific Research Applications
Intermediary in Synthesis of β-Hydroxycarboxylic Acids
2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives have been used as intermediates in synthesizing α,β,β-trisubstituted β-hydroxycarboxylic acids. These acids are a result of conjugate additions and hydrolysis, demonstrating the utility of the compound in complex organic syntheses and the formation of stereogenic centers (Amberg & Seebach, 1990).
Chiral Auxiliary in Dipeptide Synthesis
The compound has been used as a chiral auxiliary in the synthesis of dipeptides. It aids in the preparation of enantiomerically pure compounds, showcasing its importance in synthesizing chiral molecules and peptides (Studer, Hintermann & Seebach, 1995).
Component in Photo-patternable Cross-linked Epoxy Systems
Derivatives of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid have been utilized in developing novel photo-patternable cross-linked epoxy systems. These systems are significant for deep UV lithography applications, indicating the compound's utility in material science and engineering (Huh et al., 2009).
Synthesis of Triazolylalanine Analogues
The compound has been involved in the synthesis of novel N-isoindolinyl-1,2,3-triazolylalanine derivatives through click chemistry. This indicates its role in the development of novel amino acid derivatives, which are crucial in various biochemical and pharmaceutical applications (Patil & Luzzio, 2017).
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-13(2,3)14-10(15)8-5-4-7(12(17)18)6-9(8)11(14)16/h4-6H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWXWYNYYVTMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386077 |
Source
|
Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
57151-82-3 |
Source
|
Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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